2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol
Overview
Description
2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol is a chemical compound with the molecular formula C13H19FN2O and a molecular weight of 238.3 g/mol This compound features a piperazine ring substituted with a 3-fluorobenzyl group and an ethan-1-ol moiety
Preparation Methods
The synthesis of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol typically involves the reaction of 3-fluorobenzyl chloride with piperazine, followed by the addition of ethylene oxide to introduce the ethan-1-ol group . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The piperazine ring is known to interact with neurotransmitter receptors, which can modulate various physiological processes. The fluorobenzyl group may enhance the compound’s binding affinity and selectivity for certain targets, while the ethan-1-ol group can influence its solubility and pharmacokinetic properties .
Comparison with Similar Compounds
2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol can be compared with other piperazine derivatives, such as:
1-(2-Hydroxyethyl)-4-(3-fluorobenzyl)piperazine: Similar structure but with different substitution patterns.
1-(2-Chloro-6-fluorobenzyl)piperazine: Contains a chloro group instead of a hydroxyethyl group, which can affect its reactivity and biological activity.
2-[4-(2-Fluorobenzyl)piperazino]ethan-1-ol: Similar compound with the fluorine atom in a different position on the benzyl ring, which can influence its chemical and biological properties.
Properties
IUPAC Name |
2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-13-3-1-2-12(10-13)11-16-6-4-15(5-7-16)8-9-17/h1-3,10,17H,4-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOJLPURVUSPPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352815 | |
Record name | 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215654-92-5 | |
Record name | 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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